2-(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine
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Overview
Description
2-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine to form 4-(3,4-dimethylbenzenesulfonyl)piperazine. This intermediate is then reacted with 2-chloro-4-methyl-6-(piperidin-1-yl)pyrimidine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one: This compound shares the benzenesulfonyl piperazine moiety but differs in the rest of the structure.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine ring but has different substituents and a triazole ring.
Uniqueness
2-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H31N5O2S |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C22H31N5O2S/c1-17-7-8-20(15-18(17)2)30(28,29)27-13-11-26(12-14-27)22-23-19(3)16-21(24-22)25-9-5-4-6-10-25/h7-8,15-16H,4-6,9-14H2,1-3H3 |
InChI Key |
OXMVLPCNCWDPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C)C |
Origin of Product |
United States |
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